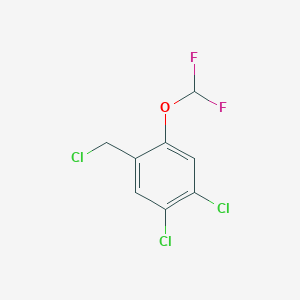

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride

Description

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride is a halogenated aromatic compound featuring a benzyl chloride backbone (C₆H₅CH₂Cl) with substituents at positions 2, 4, and 5 of the benzene ring. The 2-position is substituted with a difluoromethoxy group (-OCF₂), while the 4- and 5-positions are chlorinated.

Properties

IUPAC Name |

1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFZPZHSYLTVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188642 | |

| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803790-27-3 | |

| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803790-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Functional Group Interconversion

The compound’s structure suggests a multistep synthesis involving:

- Selective chlorination of the aromatic ring

- Nucleophilic substitution to introduce the difluoromethoxy group

- Benzyl chloride formation via alcohol chlorination

A plausible pathway involves starting with 2-(difluoromethoxy)benzyl alcohol derivatives. For example:

- Ring chlorination : Introduce chlorine atoms at positions 4 and 5 using Cl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperatures (40–60°C).

- Benzyl alcohol chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the -CH₂OH group to -CH₂Cl.

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Aromatic chlorination | Cl₂, FeCl₃, 40–60°C | Introduces Cl at positions 4 and 5 |

| Benzyl chloride formation | SOCl₂, reflux | Converts -CH₂OH to -CH₂Cl |

Nucleophilic Substitution for Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is typically introduced via nucleophilic displacement of a nitro or halide substituent. For example:

- Replace a nitro group at position 2 with difluoromethoxide (OCF₂H⁻) using a fluorinating agent like (difluoromethyl)trimethylsilane (TMSCF₂H) under basic conditions.

- Reaction temperature: 0–25°C to minimize side reactions

- Solvent: Polar aprotic solvents (e.g., DMF, THF)

Optimization and Purification

Post-synthesis steps often include:

- Distillation or crystallization to isolate the product

- Chromatographic analysis (e.g., GC or HPLC) to verify purity (>98%)

In analogous preparations (e.g., 2,4-dichlorobenzoyl chloride), reduced-pressure distillation achieves >99% purity by removing low-boiling impurities.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of:

- Antibacterial Agents : Derivatives synthesized from this compound have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from this structure have been tested for their minimum inhibitory concentration (MIC), demonstrating effective inhibition of bacterial growth .

- Anticancer Agents : Research has indicated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). One study reported an IC50 value for a potent derivative that was markedly lower than that of established chemotherapeutics like Doxorubicin, suggesting a potential role in cancer treatment.

- Anti-inflammatory Agents : Recent investigations highlighted the potential of synthesized derivatives to act as anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds were comparable to established anti-inflammatory drugs, indicating their therapeutic potential.

2. Agrochemical Formulations

This compound is also significant in the agrochemical industry, particularly in the synthesis of pesticides and fungicides. Its derivatives are developed to target specific agricultural pests and diseases, thereby enhancing crop protection and yield. The ability to modify the structure allows for tailored efficacy against a range of agricultural threats .

Cytotoxicity Against Cancer Cells

A series of synthesized derivatives based on 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride demonstrated significant cytotoxicity against A-549 and MCF-7 cells. The most potent derivative achieved an IC50 value that was significantly lower than Doxorubicin, highlighting its potential as an anticancer agent.

Mechanistic Insights

Studies investigating the mechanism of action revealed that this compound targets specific kinases involved in cell signaling pathways associated with growth and survival in cancer cells. Understanding these mechanisms is crucial for optimizing the compound's structure to enhance its efficacy.

In Vivo Efficacy

In animal models, derivatives of this compound showed promise in reducing tumor size and improving survival rates when administered at optimized doses. These findings underscore the potential for clinical applications in oncology.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring increases the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,5-dichloro-2-(difluoromethoxy)benzyl chloride, enabling comparative analysis of their properties, applications, and hazards:

Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- (CAS 3615-21-2)

- Molecular Formula : C₈H₃Cl₂F₃N₂

- Structure : A benzimidazole core (fused benzene and imidazole rings) with trifluoromethyl (-CF₃) at position 2 and chlorine at positions 4 and 5.

- Applications : Herbicide for flax and cereals .

- Chronic: No confirmed carcinogenicity or reproductive toxicity, but liver effects noted .

- Reactivity : Incompatible with isocyanates, oxidizers, and halogenated organics .

Key Differences :

- The benzimidazole core introduces nitrogen heteroatoms, altering electronic properties compared to the benzyl chloride backbone.

- The trifluoromethyl group (-CF₃) is more electron-withdrawing than difluoromethoxy (-OCF₂), affecting reactivity and stability .

3,5-Dichloro-2,4-difluorobenzoyl Chloride (CAS 101513-72-8)

- Molecular Formula : C₇HCl₃F₂O

- Structure : Benzoyl chloride (C₆H₅COCl) with chlorine at positions 3 and 5 and fluorine at positions 2 and 4.

- Applications : Chemical intermediate; supplied globally for synthetic chemistry .

- Reactivity : As an acyl chloride, it undergoes nucleophilic substitution (e.g., esterification, amidation).

Key Differences :

- The benzoyl chloride functional group (-COCl) is more reactive than benzyl chloride (-CH₂Cl), favoring electrophilic aromatic substitution.

- Substituent positions (3,5-Cl vs. 4,5-Cl) influence steric and electronic effects in downstream reactions .

4,5-Dichloro-2-(difluoromethoxy)phenylacetic Acid (CAS 1806352-41-9)

- Molecular Formula : C₉H₆Cl₂F₂O₃

- Structure : Phenylacetic acid derivative with the same 4,5-dichloro-2-(difluoromethoxy) substitution pattern as the target compound but with a carboxylic acid (-CH₂COOH) side chain.

- Applications: Likely used in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drug precursors) .

Key Differences :

- The carboxylic acid group confers water solubility and acidity, contrasting with the hydrophobic and electrophilic benzyl chloride group.

- Reactivity diverges significantly: phenylacetic acid derivatives participate in condensation reactions, while benzyl chlorides undergo alkylation or elimination .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends : The electron-withdrawing substituents (-Cl, -OCF₂) in 4,5-dichloro-2-(difluoromethoxy)benzyl chloride likely enhance its electrophilicity, favoring nucleophilic aromatic substitution. This contrasts with the benzimidazole analog, where the -CF₃ group stabilizes the ring but reduces electrophilicity .

- Synthetic Utility : Compared to 3,5-dichloro-2,4-difluorobenzoyl chloride, the target compound’s benzyl chloride group offers versatility in alkylation reactions, though its stability may be lower due to the labile C-Cl bond .

- Safety Considerations : While direct toxicity data is unavailable, structural parallels to hazardous benzyl chlorides (e.g., lachrymatory effects) suggest stringent handling protocols are warranted .

Biological Activity

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to consolidate current knowledge regarding its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H7Cl2F2O

- Molecular Weight : 236.06 g/mol

- IUPAC Name : 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride

The biological activity of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride can be attributed to its interactions with various biomolecular targets. The presence of chlorine and difluoromethoxy groups enhances its lipophilicity and potential binding affinity to cellular targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

- Cytotoxicity : Studies indicate that it may exhibit cytotoxic effects against various cancer cell lines.

Biological Activity Data

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride on human cancer cell lines MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values considerably lower than standard chemotherapeutics like Doxorubicin, suggesting its potential as an anticancer agent . -

Antioxidant Properties :

In vitro assays demonstrated that the compound possesses notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The DPPH radical scavenging assay revealed strong activity, indicating its potential utility in developing therapeutic agents for oxidative stress-related conditions . -

Mechanistic Studies :

Further investigations into the mechanisms of action revealed that the compound interacts with specific molecular targets within the cell, leading to altered signaling pathways that promote apoptosis in cancer cells. This was particularly evident in studies focusing on its effects on apoptosis-related proteins and pathways .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or local exhaust ventilation to maintain airborne concentrations below threshold limit values (TLV). Ensure eyewash stations and safety showers are accessible .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use NIOSH-certified respirators (e.g., powered air-purifying respirators) for vapor protection .

- Spill Management : For small spills, absorb with inert materials (e.g., sand, dry earth). Avoid water to prevent hydrolysis or exothermic reactions. For large spills, evacuate the area and use vapor-suppression sprays .

Q. How can researchers purify 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride to >95% purity?

- Methodological Answer :

- Distillation : Perform fractional distillation under reduced pressure (boiling point ~179°C for benzyl chloride analogs) using inert gas to minimize decomposition .

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients. Monitor purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

- Crystallization : Recrystallize from anhydrous ether or dichloromethane at low temperatures (-20°C) to remove polar impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the reported acute toxicity of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride?

- Methodological Answer :

- Data Discrepancy Analysis : Compare LD₅₀ values across species (e.g., rat vs. mouse) and exposure routes (oral vs. dermal). For example, benzyl chloride analogs show LD₅₀ ranges of 1,231 mg/kg (oral, rat) and LC₅₀ of 150 ppm (inhalation, rat) .

- Mechanistic Studies : Conduct in vitro assays (e.g., MTT assays on hepatocytes) to assess organ-specific toxicity. Correlate results with in vivo histopathology .

- Meta-Analysis : Aggregate data from regulatory databases (e.g., EPA, IARC) to identify confounding factors (e.g., impurities, solvent carriers) .

Q. How does the hydrolytic stability of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride impact reaction design?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via NMR (e.g., disappearance of benzyl chloride protons) in buffered solutions (pH 2–12). For analogs, hydrolysis accelerates above pH 7, generating benzyl alcohol and HCl .

- Stabilization Strategies : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves. Add scavengers (e.g., triethylamine) to neutralize HCl byproducts .

- Reaction Design : Pre-chill reagents to 0–5°C to slow hydrolysis. Optimize stoichiometry to account for potential side reactions .

Methodological Recommendations

Q. How to design a reaction optimization study for 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride derivatives?

- DoE (Design of Experiments) : Use a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For benzyl chloride reactions, optimal yields occur at 60–80°C with AlCl₃ catalysis .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., benzyl carbocation).

- Scale-Up Criteria : Maintain a 10:1 solvent-to-substrate ratio to control exotherms. Use jacketed reactors for temperature control .

Q. What analytical techniques validate the environmental persistence of this compound?

- GC-ECD/LC-MS : Detect degradation products (e.g., 4,5-dichlorophenol) in soil/water matrices. For benzyl chloride, biodegradation half-life in soil is 7–14 days .

- QSAR Modeling : Predict bioaccumulation using EPI Suite™. LogKow >3 indicates moderate bioaccumulation potential .

Contradictions and Gaps

Q. Why do some studies report conflicting data on this compound’s hepatotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.